2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE
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Overview
Description
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a cyano group, a methylphenyl group, and a methylsulfanyl group attached to a pyrimidine ring, which is further connected to a pyridine carboxylate moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines in the presence of a base.
Introduction of Substituents: The cyano, methylphenyl, and methylsulfanyl groups are introduced through nucleophilic substitution reactions using suitable reagents.
Coupling with Pyridine Carboxylate: The final step involves coupling the substituted pyrimidine with pyridine-4-carboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antitumor activity.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
Uniqueness
2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE is unique due to its combination of a pyrimidine core with a pyridine carboxylate moiety, along with the presence of cyano, methylphenyl, and methylsulfanyl groups. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[[5-cyano-6-(4-methylphenyl)-2-methylsulfanylpyrimidin-4-yl]amino]ethyl pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-3-5-15(6-4-14)18-17(13-22)19(26-21(25-18)29-2)24-11-12-28-20(27)16-7-9-23-10-8-16/h3-10H,11-12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWDOEUUBCQGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCCOC(=O)C3=CC=NC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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